Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro-
Description
Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- is a heterocyclic compound with the molecular formula C4H4N6O5. This compound is known for its unique structural features and potential applications in various fields of scientific research. The presence of nitro groups and the furazano-pyrazine ring system contribute to its distinctive chemical properties.
Properties
IUPAC Name |
4,7-dinitro-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O5/c11-9(12)7-1-2-8(10(13)14)4-3(7)5-15-6-4/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSDUBRPGZBAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NON=C2N1[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- can be achieved through several methods. One common approach involves the reaction of 4,5,6,7-tetrahydro-1H-pyrazino[5,4-b]azepine-3,8(4H,9H)-dione with nitric acid and sulfuric acid. This reaction yields the desired compound as a yellow solid. The reaction conditions typically involve controlled temperatures and the use of concentrated acids to ensure the complete nitration of the starting material.
Chemical Reactions Analysis
Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, sulfuric acid, and various nucleophiles. For example, the compound can be reduced using aluminum, zinc, or magnesium in hydrochloric acid or ammonium chloride solution to yield different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Protonophoric Activity
Research has demonstrated that derivatives of furazano[3,4-b]pyrazines exhibit protonophoric activity. This property is essential for their role in stimulating cellular respiration. The structure-activity relationships indicate that modifications on the pyrazine ring can enhance their effectiveness as protonophores. For instance, studies have shown that specific substitutions can significantly impact their ability to uncouple oxidative phosphorylation in mitochondria .
Anti-Obesity Potential
Furazano[3,4-b]pyrazines have been investigated for their potential anti-obesity effects. Compounds like BAM15 (N5,N6-bis [1,2,5]oxadiazolo [3,4-b]pyrazine-5,6-diamine) derived from this family have shown promise in promoting weight loss by increasing energy expenditure through mitochondrial uncoupling mechanisms .
Energetic Materials
Explosive Properties
Furazano[3,4-b]pyrazine derivatives are being explored as components of new energetic materials due to their high nitrogen content and favorable detonation properties. For example, the compound 4-amino-1,2,3-triazole[4,5-e]furazano[3,4-b]pyrazine-6-oxide has been characterized for its high density (1.85 g/cm³), significant detonation velocity (8532 m/s), and substantial detonation pressure (32.4 GPa) . These characteristics make it suitable for applications in explosives and propellants.
Structure-Activity Relationships
The effectiveness of furazano[3,4-b]pyrazines is closely linked to their chemical structure. A comprehensive study of structure-activity relationships has been conducted to optimize these compounds for desired biological effects. Key findings include:
- Ring Substitutions : The introduction of various substituents on the pyrazine ring can modulate the protonophoric activity.
- Molecular Modifications : Alterations in molecular weight and functional groups directly influence the compound's performance as an uncoupler and its stability as an energetic material .
Case Study 1: Protonophoric Activity
In a study assessing the protonophoric effect of furazano[3,4-b]pyrazines on L6 myoblasts using a Seahorse XF-24 Flux Analyzer, researchers found that certain derivatives significantly increased cellular respiration rates. The results indicated a direct correlation between structural modifications and enhanced activity levels.
Case Study 2: Energetic Material Development
A recent patent describes the synthesis of 4-amino-1,2,3-triazole[4,5-e]furazano[3,4-b]pyrazine-6-oxide and evaluates its performance as an explosive material. The compound demonstrated superior energy output compared to traditional explosives while maintaining a lower sensitivity profile. This makes it a candidate for safer military applications and commercial explosives.
Mechanism of Action
The mechanism of action of Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- involves its interaction with molecular targets and pathways within biological systems. The furazan ring has a deactivating effect on the amine functions of the compound, which influences its reactivity and interactions with other molecules . The presence of nitro groups also plays a role in its chemical behavior, contributing to its potential as a high-energy material.
Comparison with Similar Compounds
Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- can be compared with other similar compounds, such as 5,6-dichlorofurazano[3,4-b]pyrazine and 1,2,3-triazolo[4,5-e]furazano[3,4-b]pyrazine . These compounds share the furazano-pyrazine ring system but differ in their substituents and chemical properties. The unique combination of nitro groups and the tetrahydro structure in Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- distinguishes it from its analogs, making it a valuable compound for specific applications.
Biological Activity
Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- is a heterocyclic compound with the molecular formula C₄H₄N₆O₅. This compound is notable for its unique structural features and potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity. The presence of nitro groups and the furazano-pyrazine ring system contribute significantly to its chemical properties and biological effects.
The compound can be synthesized through several methods, one of which involves the reaction of 4,5,6,7-tetrahydro-1H-pyrazino[5,4-b]azepine-3,8(4H,9H)-dione with nitric acid and sulfuric acid. This reaction yields the compound as a yellow solid under controlled conditions to ensure complete nitration.
Biological Activity
Furazano[3,4-b]pyrazine derivatives have been studied for their potential therapeutic properties. Research indicates that these compounds may exhibit various biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains by inhibiting essential enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication .
- Mitochondrial Uncoupling : The compound has been investigated as a potential mitochondrial uncoupler. Studies indicate that it can stimulate mitochondrial respiration and may have implications for treating metabolic disorders such as obesity and Parkinson's disease .
- Anticancer Properties : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through interaction with cellular pathways.
Structure-Activity Relationships
The structure-activity relationship (SAR) studies of furazano[3,4-b]pyrazines indicate that modifications in the molecular structure can significantly influence their biological activity. Key findings include:
- The importance of the furazan and pyrazine rings in maintaining effective biological activity.
- Variations in the nitro group position can alter the compound's lipophilicity and bioavailability .
Case Studies
- Antibacterial Activity : A study focused on a series of furazano[3,4-b]pyrazine derivatives revealed low micromolar inhibition of E. coli DNA gyrase. Some compounds exhibited moderate antibacterial activity against Gram-positive bacteria .
- Mitochondrial Function : Research into BAM15, a related compound, demonstrated its ability to act as a protonophore across a broad dosing range. This highlights the potential for similar compounds to influence mitochondrial bioenergetics effectively .
Comparative Analysis
Q & A
Q. What are the established synthetic routes for furazano[3,4-b]pyrazine derivatives, and how do reaction conditions influence yield and purity?
Furazano[3,4-b]pyrazine derivatives are typically synthesized via cyclization reactions starting from 3,4-diaminofurazan (DAF). A common method involves condensation with nitrating agents (e.g., HNO₃) to introduce nitro groups, followed by neutralization or metathesis to form energetic salts . Key factors include:
Q. How can spectroscopic methods (NMR, XRD) be used to characterize furazano[3,4-b]pyrazine derivatives?
- ¹H/¹³C/¹⁵N/¹⁹F NMR : Assigns substituent positions and confirms nitration/functionalization. For example, ¹⁵N NMR detects nitro group incorporation in 4,7-dinitro derivatives .
- X-ray diffraction : Resolves crystal polymorphism (e.g., FDEFP-A vs. FDEFP-M orthorhombic structures) and quantifies hydrogen/halogen bonding interactions .
- DSC/TGA : Measures thermal stability (decomposition >200°C for FDEFP) .
Q. What safety protocols are critical when handling furazano[3,4-b]pyrazine derivatives?
- Storage : 2–8°C under inert gas (Ar/N₂) to prevent decomposition .
- Sensitivity mitigation : Avoid friction/sparks (IS >17 J, FS >252 N for FDEFP) .
- PPE : Use explosion-resistant equipment for nitration steps .
Advanced Research Questions
Q. How do structural modifications (e.g., nitramino moieties, halogenation) enhance detonation properties?
- Nitramino groups : Increase density (1.85 g/cm³) and detonation velocity (D: 8,512–9,413 m/s) but raise sensitivity (impact sensitivity <5 J for salts 55-1–55-7) .
- Fluorodinitroethoxy groups : Improve oxygen balance and melt-castability (melting point: 117°C for FDEFP) while reducing sensitivity .
- Comparative performance : FDEFP outperforms TNT in detonation velocity (D: 8,512 m/s vs. 6,900 m/s) and thermal stability .
Q. What computational methods predict the performance of furazano[3,4-b]pyrazine-based energetic materials?
- VASP simulations : Calculate crystal density and intermolecular interactions (e.g., hydrogen bonding in FDEFP-M) .
- CHEETAH/Thermochemical codes : Estimate detonation pressure (P: 32.4–36.8 GPa) and heat of formation (HOF) .
- DFT modeling : Optimizes substituent placement for stability vs. energy trade-offs .
Q. How do furazano[3,4-b]pyrazine derivatives interact with biological targets (e.g., p38 MAP kinase)?
- Structure-activity relationships : Di-substituted analogs (e.g., compound 2) bind the A-loop regulatory site, inhibiting IL-1β secretion (IC₅₀ <1 µM) .
- Pharmacokinetics : LogP values (<3) and polar surface area (PSA >80 Ų) predict blood-brain barrier exclusion .
- In vitro assays : Human monocyte-derived macrophages assess anti-inflammatory activity .
Key Methodological Recommendations
- Synthetic optimization : Use stepwise nitration and catalytic substitution to balance energy and stability .
- Crystallography : Prioritize single-crystal XRD to resolve polymorphism-driven property variations .
- Safety testing : Adopt UN gap test (impact) and BAM friction test protocols for sensitivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
